molecular formula C15H13Br B8507154 3-Bromo-1,2-diphenyl-1-propene CAS No. 70671-91-9

3-Bromo-1,2-diphenyl-1-propene

Cat. No.: B8507154
CAS No.: 70671-91-9
M. Wt: 273.17 g/mol
InChI Key: NQASUPISSHTQHE-UHFFFAOYSA-N
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Description

3-Bromo-1,2-diphenyl-1-propene is a brominated aromatic compound characterized by a propenyl backbone substituted with bromine at the third carbon and phenyl groups at the first and second positions. Brominated aromatics are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing effects of bromine, which influence substitution and elimination reactions .

Properties

CAS No.

70671-91-9

Molecular Formula

C15H13Br

Molecular Weight

273.17 g/mol

IUPAC Name

(3-bromo-1-phenylprop-1-en-2-yl)benzene

InChI

InChI=1S/C15H13Br/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H,12H2

InChI Key

NQASUPISSHTQHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(CBr)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-bromo-1,2-diphenyl-1-propene and related compounds from the evidence:

Compound Name Structure Highlights Functional Groups Molecular Weight (g/mol) Key Properties/Reactions Reference
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one Bicyclic framework with bromine and ketone Bromine, ketone, methyl groups Not provided Restricted use due to safety concerns
3-Bromo-1,2,4-triazine 2-oxide Triazine ring with bromine and oxide Bromine, N-oxide, triazine ~205.98 Reacts with HBr to regenerate starting material
Ethyl 3-bromo-4-dimethoxycinnamate Cinnamate ester with bromine and methoxy Bromine, ester, methoxy ~313.18 Forms amides via nucleophilic substitution
1-(3-bromo-5-chloro-2-methoxyphenyl)-3-cyclohexylpropan-1-amine Poly-substituted aromatic amine Bromine, chloro, methoxy, amine 360.72 Pharmacological interest (structural complexity)

Key Observations :

  • Reactivity : Bromine in this compound likely undergoes nucleophilic substitution (e.g., Suzuki coupling) similar to ethyl 3-bromo-4-dimethoxycinnamate, where bromine participates in amide formation .
  • Stability : Unlike 3-bromo-1,2,4-triazine 2-oxide, which resists HBr-mediated degradation , the propenyl backbone in this compound may confer rigidity, reducing undesired rearrangements.

Physicochemical Properties

  • Solubility : The diphenyl-propenyl structure may reduce solubility in polar solvents compared to ethyl 3-bromo-4-dimethoxycinnamate, which benefits from ester and methoxy groups .
  • Thermal Stability : Bicyclic brominated ketones (e.g., ) decompose at elevated temperatures, whereas conjugated systems like this compound may exhibit higher thermal stability due to resonance stabilization.

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